6-Deoxy-L-[1-13C]fucose
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Overview
Description
6-Deoxy-L-[1-13C]fucose is a labeled form of L-fucose, a deoxyhexose sugar that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The compound is distinguished by the presence of a carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly those involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-[1-13C]fucose typically involves the incorporation of the carbon-13 isotope into the fucose molecule. One common method is the enzymatic conversion of L-fucose to L-fuculose using L-fucose isomerase, followed by further chemical or enzymatic steps to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including the use of genetically engineered microorganisms that can incorporate the carbon-13 isotope during the biosynthesis of fucose . This method ensures high yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-L-[1-13C]fucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized by L-fucose dehydrogenase in the presence of NADP+ to form L-fucono-1,5-lactone.
Reduction: The reduction of GDP-4-keto-6-deoxy-L-galactose to GDP-L-fucose involves NADPH.
Substitution: Fucosylation reactions where fucose is transferred to glycan structures by fucosyltransferases.
Common Reagents and Conditions:
Oxidation: NADP+ and L-fucose dehydrogenase.
Reduction: NADPH and specific reductases.
Substitution: Fucosyltransferases and GDP-fucose.
Major Products:
Oxidation: L-fucono-1,5-lactone.
Reduction: GDP-L-fucose.
Substitution: Fucosylated glycans and glycolipids.
Scientific Research Applications
6-Deoxy-L-[1-13C]fucose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Deoxy-L-[1-13C]fucose involves its incorporation into glycan structures through the action of fucosyltransferases. These enzymes transfer fucose from GDP-fucose to specific acceptor molecules, modifying their function and interactions . Fucosylated glycans play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
L-Fucose: The natural form of the sugar without the carbon-13 isotope.
6-Deoxy-L-galactose: Another deoxyhexose sugar with similar structural features.
Uniqueness: 6-Deoxy-L-[1-13C]fucose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways .
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3 |
InChI Key |
QGDAKKGEZOUGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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